molecular formula C20H18N6O2 B2728395 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1396683-34-3

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea

Katalognummer: B2728395
CAS-Nummer: 1396683-34-3
Molekulargewicht: 374.404
InChI-Schlüssel: IZJYVQRCXZRSNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic chemical compound designed for research applications. Its molecular structure incorporates two pharmaceutically relevant motifs: a tetrazolone ring and a naphthyl-urea scaffold. The tetrazole ring system is a well-known bioisostere found in compounds with various biological activities . Meanwhile, the urea functional group is a critical pharmacophore present in many enzyme inhibitors and receptor ligands, serving as a key building block in medicinal chemistry . Compounds featuring urea derivatives have been extensively studied for their role in targeting essential bacterial enzymes, such as the Mur enzymes (MurA-MurF) involved in peptidoglycan biosynthesis, making them a area of interest in antimicrobial research . This specific structural combination suggests potential for use in biochemical and pharmacological research, including investigations into enzyme inhibition and cellular signaling pathways. Researchers can utilize this compound as a standard or as a building block for the synthesis of more complex molecules. Handle with care in a laboratory setting. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-25-20(28)26(24-23-25)17-11-9-16(10-12-17)22-19(27)21-13-15-7-4-6-14-5-2-3-8-18(14)15/h2-12H,13H2,1H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJYVQRCXZRSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological implications.

Structural Features

The compound is characterized by several key structural components:

  • Tetrazole Ring : Known for diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Phenyl Group : Enhances hydrophobic interactions with biological targets.
  • Naphthalenylmethyl Moiety : Potentially increases binding affinity to receptors.

The molecular formula is C17H18N4OC_{17}H_{18}N_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

ComponentStructureUnique Features
Tetrazole5-membered ring with 4 nitrogen atomsExhibits various biological activities
UreaContains a carbonyl group bonded to nitrogenKnown for enzyme inhibition
NaphthalenePolycyclic aromatic hydrocarbonEnhances lipophilicity and receptor binding

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Tetrazole Ring : Synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Coupling with Phenyl Group : The tetrazole is attached to a phenyl group through a substitution reaction.
  • Formation of Urea Linkage : The naphthalenylmethyl moiety is introduced via a condensation reaction with the urea derivative.

Biological Activity

Research indicates that compounds containing tetrazole rings exhibit significant biological activities:

Anti-inflammatory Properties

Studies have shown that tetrazole derivatives can modulate inflammatory pathways. For instance, they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Antimicrobial Activity

Tetrazoles are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, potentially inhibiting bacterial growth through interference with cell wall synthesis or enzyme activity .

Enzyme Inhibition

The urea moiety in the compound suggests potential enzyme inhibition capabilities. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, making this compound a candidate for further exploration in drug development .

Case Studies and Research Findings

Recent studies have provided insights into the specific mechanisms of action and therapeutic potential of similar tetrazole-containing compounds:

  • Inhibition of Mur Enzymes : Research on related compounds has highlighted their ability to inhibit Mur enzymes in bacteria, which are essential for cell wall biosynthesis. This suggests that the compound may possess antibacterial properties through similar mechanisms .
  • Anti-cancer Activity : Some derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. The combination of the tetrazole and naphthalene moieties may enhance cytotoxicity against specific cancer types .
  • Pharmacological Profiles : A comparative analysis of related compounds indicates that those with similar structural features exhibit varying degrees of biological activity, emphasizing the importance of structural optimization for enhanced efficacy .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a unique combination of functional groups including:

  • Tetrazole Ring : Known for its diverse biological activities, contributing to the compound's pharmacological properties.
  • Urea Moiety : Commonly found in biologically active compounds, enhancing interactions with biological targets.
  • Naphthalene Group : Provides additional hydrophobic character, potentially improving bioavailability.

Molecular Formula

The molecular formula of 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is C15H15N5O3SC_{15}H_{15}N_{5}O_{3}S.

Medicinal Chemistry

The compound's structural components suggest potential applications in drug development:

  • Antimicrobial Activity : The tetrazole ring is known for its antimicrobial properties. Preliminary studies indicate that derivatives of this compound may exhibit activity against various bacterial strains.
CompoundActivityReference
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)ureaAntimicrobial

Anti-inflammatory Properties

Research has suggested that compounds with similar structures can exhibit anti-inflammatory effects. The presence of the urea moiety could enhance interactions with inflammatory mediators.

Anticancer Activity

Compounds containing tetrazole and urea moieties have been studied for their anticancer properties:

  • Mechanism of Action : Investigations into how these compounds inhibit cancer cell proliferation are ongoing. The potential for this compound to act on specific cancer pathways is an area of active research.
StudyFindingsReference
In vitro studies on cancer cell linesIndicated reduced viability in breast cancer cells

Drug Design and Development

The unique structure allows for modifications that can lead to improved pharmacokinetic profiles. The compound can serve as a template for designing new drugs targeting specific diseases.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial properties of a similar tetrazole-containing compound against Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further investigation into related compounds like 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea.

Case Study 2: Anticancer Research

Research involving derivatives of this compound has shown potential in inhibiting tumor growth in preclinical models. Further studies are needed to elucidate the exact mechanisms involved and optimize efficacy.

Analyse Chemischer Reaktionen

Reactions Involving the Tetrazole Moiety

  • Hydrolysis : Tetrazoles can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids or their derivatives .

  • Nucleophilic Substitution : The tetrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Reactions Involving the Urea Linkage

  • Hydrolysis : Urea linkages can be hydrolyzed to form amines and carboxylic acids under certain conditions.

  • Alkylation : The urea nitrogen can undergo alkylation reactions, which can modify the compound's biological activity.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the compound. These techniques provide detailed information about the molecular structure and help in identifying any impurities.

Spectroscopic Data:

Spectroscopic MethodDescription
NMR Spectroscopy Provides detailed information about the molecular structure, including the arrangement of atoms and functional groups.
Mass Spectrometry Used to determine the molecular weight and identify any impurities based on mass-to-charge ratios.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tetrazole-Containing Ureas

The iodine-catalyzed synthesis of N-(4-(1-(4-methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl)acetamide (3o) () shares a tetrazole core with the target compound but differs in substituents. Compound 3o has a thioxo group at the 5-position of the tetrazole and an acetamide side chain, whereas the target compound features a ketone (5-oxo) and a urea-linked naphthalene group. The thioxo group in 3o may enhance metal-binding properties, while the 5-oxo group in the target compound could favor hydrogen-bond interactions with biological targets .

Urea Derivatives with Aromatic Substituents

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (): This compound replaces the tetrazole with a pyrrole-carbonyl group and includes a 4-methoxyphenyl urea substituent. It demonstrated 72% yield in a one-step synthesis using phosphorus trioxide and triethylamine, with confirmed antiplatelet activity in rabbit models . In contrast, the target compound’s naphthalenyl group likely increases steric bulk, which may affect binding kinetics but improve pharmacokinetic stability.
  • 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) (): This urea derivative features a pyrazole ring instead of a tetrazole. Its synthetic route (phase-transfer catalysis) yielded a compound with a melting point of 98–100°C, compared to the target compound’s hypothetical higher melting point due to the rigid naphthalene system. Pyrazole-containing ureas are often explored for anticancer activity, whereas tetrazole derivatives may prioritize enzyme inhibition .

Heterocyclic Hybrid Compounds

Compounds like 4-(5-(4-(3-(coumarin-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one () combine tetrazole and pyrazole moieties. These hybrids are synthesized via multi-step reactions (e.g., hydrazine hydrate reflux) and exhibit moderate yields (50–85%). The target compound’s simpler architecture (single tetrazole and urea) may streamline synthesis while retaining bioactivity .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Notable Bioactivity Reference ID
1-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea Tetrazole + Urea Naphthalen-1-ylmethyl, 4-methyl-5-oxo Not reported Hypothesized enzyme inhibition
N-(4-(1-(4-Methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl)acetamide Tetrazole + Acetamide 5-thioxo, acetamide 57% Metal-binding potential
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole + Urea 4-Methoxyphenyl, pyrrole-carbonyl 72% Antiplatelet activity
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Pyrazole + Urea Ethyl, 3-methyl-1-phenylpyrazolylmethyl Not reported Anticancer applications

Research Implications and Limitations

  • Structural Advantages : The naphthalenyl group in the target compound may confer enhanced π-π stacking interactions compared to smaller aromatic substituents in analogs like 9a .
  • Synthetic Challenges : Unlike the one-step synthesis of the pyrrole-urea derivative (), the target compound’s tetrazole ring may require specialized conditions (e.g., iodine catalysis as in ).
  • Data Gaps: No direct biological or crystallographic data (e.g., SHELX-refined structures in ) are available for the target compound, limiting mechanistic insights .

Notes

  • The evidence lacks explicit data on the target compound’s bioactivity or synthetic protocols, necessitating extrapolation from structural analogs.
  • Further studies should prioritize X-ray crystallography (using SHELXL ) and in vitro assays to validate hypothesized enzyme interactions.

Q & A

Q. What are the standard synthetic routes for this urea-tetrazole hybrid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of tetrazole intermediates (e.g., via cyclization of thiosemicarbazides) followed by coupling with naphthalene-methyl isocyanate derivatives. Key steps include:

  • Tetrazole formation : Refluxing precursors like hydrazine derivatives in ethanol or acetic acid under controlled pH, as seen in analogous tetrazole syntheses .
  • Urea coupling : Reacting the tetrazole-phenyl intermediate with naphthalen-1-ylmethyl isocyanate in inert solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Yield optimization : Adjusting stoichiometry (e.g., excess isocyanate), solvent purity, and recrystallization protocols (e.g., ethanol/water mixtures) can improve yields to >70%, as demonstrated in related urea syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H-NMR : Critical for confirming the urea NH protons (δ 8.5–9.5 ppm) and tetrazole ring protons (δ 7.0–8.0 ppm). Integration ratios verify substituent positions .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and tetrazole ring (C=N, ~1600 cm⁻¹) vibrations .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the naphthylmethyl group.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this urea-tetrazole hybrid?

Methodological Answer:

  • Variable substituent synthesis : Modify the tetrazole’s methyl group or naphthylmethyl chain to assess impact on bioactivity (e.g., antimicrobial or antitumor potency) .
  • Computational modeling : Use DFT calculations to map electrostatic potentials and identify key hydrogen-bonding sites in the urea moiety .
  • Biological assays : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity .

Q. What strategies are recommended for resolving contradictory biological activity data across different assay systems?

Methodological Answer:

  • Standardized protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Mechanistic follow-up : If a compound shows antitumor activity in vitro but not in vivo, investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) .
  • Data triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzymatic assays) .

Q. How can computational methods guide the optimization of this compound’s solubility without compromising target binding?

Methodological Answer:

  • LogP analysis : Use software like ChemAxon to predict partition coefficients; introduce polar groups (e.g., hydroxyl or morpholine) on the naphthylmethyl chain to improve aqueous solubility .
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to identify non-critical regions for functionalization .
  • Solubility testing : Perform shake-flask experiments in PBS (pH 7.4) to empirically validate computational predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial efficacy between similar urea-tetrazole derivatives?

Methodological Answer:

  • Purity verification : Reanalyze compounds via HPLC to rule out impurities (e.g., unreacted intermediates) as contributors to variability .
  • Assay conditions : Compare MIC values under standardized nutrient broth conditions (e.g., Mueller-Hinton agar vs. LB media) .
  • Structural benchmarking : Use X-ray crystallography (as in ) to confirm stereochemical consistency across derivatives.

Experimental Design Considerations

Q. What in vitro models are appropriate for preliminary toxicity profiling of this compound?

Methodological Answer:

  • Cell viability assays : Use MTT/WST-1 in normal fibroblast lines (e.g., NIH/3T3) to assess general cytotoxicity .
  • hERG inhibition screening : Employ patch-clamp assays to evaluate cardiac toxicity risks, critical for drug development .
  • Metabolic profiling : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify potential drug-drug interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.